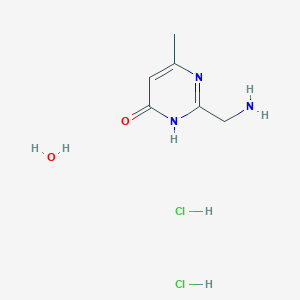
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate is a chemical compound that belongs to the class of pyrimidinols. This compound is characterized by the presence of an aminomethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. The compound is typically found in its dihydrochloride hydrate form, which enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine are used as reagents.
Methylation: The methyl group is introduced at the 6-position using a methylating agent such as methyl iodide.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction using an oxidizing agent.
Formation of the Dihydrochloride Hydrate: The final compound is converted to its dihydrochloride hydrate form by treating it with hydrochloric acid and water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and drying processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidinols.
科学研究应用
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical interactions. These interactions can lead to changes in cellular pathways and biological effects.
相似化合物的比较
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
- 2-(Aminomethyl)-5-methylpyrimidine
- 6-Methyl-2-pyrimidinol
Uniqueness
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both aminomethyl and hydroxyl groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C6H13Cl2N3O2 |
|---|---|
分子量 |
230.09 g/mol |
IUPAC 名称 |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH.H2O/c1-4-2-6(10)9-5(3-7)8-4;;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H;1H2 |
InChI 键 |
KVYROBUZXNNKMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=N1)CN.O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
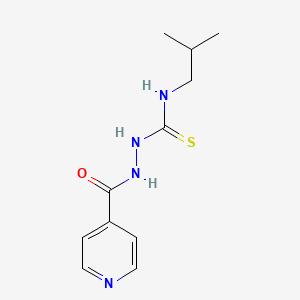
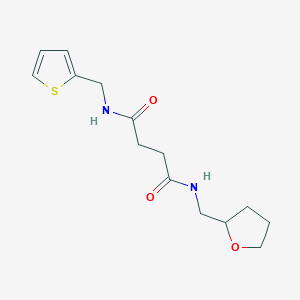
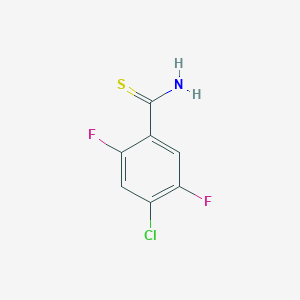
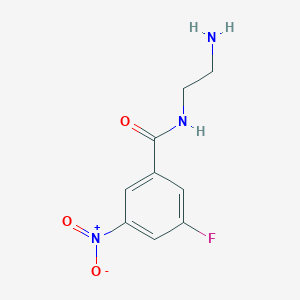
![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
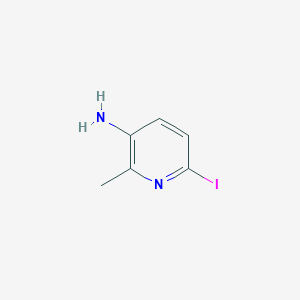
![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
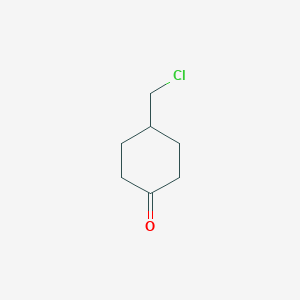
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)
